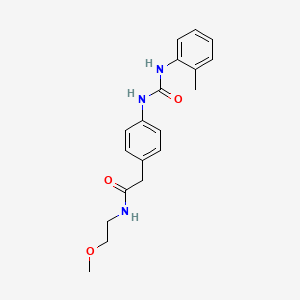

N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives and their synthesis, which can provide insights into the general class of compounds to which the title compound belongs. Acetamide derivatives are of significant interest due to their potential pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities .

Synthesis Analysis

The synthesis of acetamide derivatives typically involves multi-step reaction sequences. For instance, the Leuckart reaction was used to synthesize a series of compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, which showed promising biological activities . Another synthesis approach involved acetylation, esterification, and ester interchange steps to produce 2-hydroxy-N-methyl-N-phenyl-acetamide . The reduction of N-(2-methoxy-4-nitrophenyl)acetamide with Pd/C as a catalyst under a hydrogen atmosphere was also reported, leading to the formation of an intermediate in the synthesis of an anticancer drug . These methods highlight the versatility of synthetic strategies for acetamide derivatives.

Molecular Structure Analysis

The molecular structures of synthesized acetamide derivatives are typically confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and sometimes X-ray crystallography. For example, the structural assignments of novel acetamide derivatives were determined by their IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrum analysis . Similarly, the molecular structure of synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide was identified combining the results of elemental analysis, IR, and MS spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring. In the papers provided, the presence of bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus was found to contribute to the biological activity of the compounds . The synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involved reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane, demonstrating the potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of different functional groups can significantly affect properties such as solubility, melting point, and biological activity. The papers provided do not detail the physical properties of the specific compound , but they do suggest that the synthesized compounds exhibit a range of biological activities, which could be attributed to their chemical properties .

Aplicaciones Científicas De Investigación

Pharmacological Properties of Ureido-acetamides

Ureido-acetamides are a novel family of non-peptide cholecystokinin-B (CCKB) receptor antagonists exhibiting pharmacological properties with potential therapeutic applications. These compounds, including RP 69758 and RP 72540, have shown nanomolar affinity for CCKB receptors in various species and demonstrated potent antagonistic effects in brain CCKB receptor-mediated responses. Their selectivity and ability to inhibit gastric acid secretion suggest their utility in exploring the physiological functions of CCKB receptors and potentially treating related disorders (Bertrand et al., 1994).

Green Synthesis of Azo Disperse Dyes Intermediates

In the context of green chemistry, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide using novel catalysts has been studied. This process highlights the importance of developing environmentally friendly methods for producing important chemical intermediates, which could be relevant for the synthesis of compounds related to N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide (Zhang, 2008).

Metabolism and Environmental Impact of Acetamide Herbicides

Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the biotransformation and potential environmental impact of related acetamide compounds. This work is crucial for understanding the safety, efficacy, and environmental fate of chemicals within the same class (Coleman et al., 2000).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, such as in the synthesis of N-(2-hydroxyphenyl)acetamide, showcases the application of catalysts in achieving selective reactions. This area of research might provide methodologies applicable to modifying or synthesizing compounds with structures similar to the target acetamide for pharmaceutical purposes (Magadum & Yadav, 2018).

Propiedades

IUPAC Name |

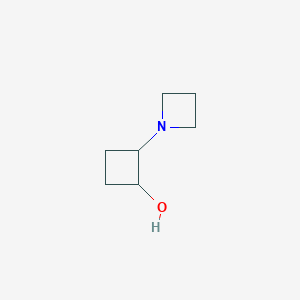

N-(2-methoxyethyl)-2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14-5-3-4-6-17(14)22-19(24)21-16-9-7-15(8-10-16)13-18(23)20-11-12-25-2/h3-10H,11-13H2,1-2H3,(H,20,23)(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPDPMLXFJBZBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}acetamide](/img/structure/B3017668.png)

![3'-(3,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3017673.png)

![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3017674.png)

![tert-butyl N-{[1-(6-fluoropyridine-3-carbonyl)-3-hydroxyazetidin-3-yl]methyl}carbamate](/img/structure/B3017676.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3017677.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B3017678.png)

![N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B3017680.png)

![2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol](/img/structure/B3017681.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3017682.png)

![N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B3017687.png)